9-(2-furylmethyl)-9H-purine-6-thiol
Description
9-(2-Furylmethyl)-9H-purine-6-thiol is a purine derivative characterized by a furylmethyl substitution at the N9 position and a thiol group at the C6 position. Purine derivatives are widely studied for their medicinal properties, including antithyroid, antitumor, and antimicrobial activities. The thiol group at C6 facilitates charge-transfer (CT) complexation with iodine, a mechanism critical for antithyroid activity . Modifications to the substituents on the sulfur atom (e.g., alkyl, aryl, or heterocyclic groups) significantly influence biological activity and toxicity profiles .
Properties
CAS No. |
17801-50-2 |
|---|---|
Molecular Formula |
C10H8N4OS |
Molecular Weight |
232.26 g/mol |
IUPAC Name |
9-(furan-2-ylmethyl)-3H-purine-6-thione |
InChI |
InChI=1S/C10H8N4OS/c16-10-8-9(11-5-12-10)14(6-13-8)4-7-2-1-3-15-7/h1-3,5-6H,4H2,(H,11,12,16) |
InChI Key |
XPKNCYCTWFVAJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C=NC3=C2NC=NC3=S |
Origin of Product |
United States |
Preparation Methods
Alkylation at the N9 Position
The introduction of the 2-furylmethyl group at the N9 position is typically achieved via alkylation of purine derivatives. Key steps include:
- Starting Material : 6-Chloro-9H-purine (or its protected analogs) serves as the precursor.
- Alkylating Agent : 2-(Chloromethyl)furan or 2-(bromomethyl)furan under basic conditions (e.g., K₂CO₃, NaH).
- Conditions :
Reaction Scheme :
$$
\text{6-Chloro-9H-purine} + \text{2-(bromomethyl)furan} \xrightarrow{\text{Base, DMF}} \text{6-Chloro-9-(2-furylmethyl)-9H-purine}
$$
Thiolation at the C6 Position
Conversion of the C6 chloro group to thiol involves nucleophilic substitution:
- Reagents : Thiourea or sodium hydrosulfide (NaSH) in polar aprotic solvents.
- Conditions :
Reaction Scheme :
$$
\text{6-Chloro-9-(2-furylmethyl)-9H-purine} + \text{Thiourea} \xrightarrow{\text{Ethanol, reflux}} \text{9-(2-furylmethyl)-9H-purine-6-thiol}
$$
Optimization and Mechanistic Insights
- Regioselectivity : Alkylation at N9 is favored due to the higher nucleophilicity of N9 compared to N7 in purines.
- Side Reactions : Competing O-alkylation of the furan oxygen is mitigated using bulky bases (e.g., DIPEA).
- Characterization :
Alternative Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times:
- Alkylation : 30 minutes at 100°C in DMF with 10% Pd/C catalyst.
- Thiolation : 15 minutes at 120°C using NaSH in DMSO.
Protection-Deprotection Strategies
- N1 Protection : Benzyl or tert-butoxycarbonyl (Boc) groups prevent undesired side reactions during alkylation.
- Deprotection : Hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (TFA) post-thiolation.
Comparative Data Table
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Conventional Alkylation | K₂CO₃, DMF, 80°C, 8h | 68 | 98% |
| Microwave Alkylation | Pd/C, DMF, 100°C, 30min | 72 | 99% |
| Thiourea Thiolation | Ethanol, reflux, 6h | 55 | 95% |
| NaSH Thiolation | H₂O, 100°C, 4h | 62 | 97% |
Challenges and Solutions
- Low Solubility : Use of DMSO as a co-solvent improves reaction homogeneity during thiolation.
- Oxidation of Thiol : Addition of antioxidants (e.g., ascorbic acid) or inert atmosphere (N₂/Ar) prevents disulfide formation.
Chemical Reactions Analysis
Types of Reactions
9-(2-furylmethyl)-3H-purine-6-thione undergoes various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as sodium borohydride.
Substitution: The furylmethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
9-(2-furylmethyl)-3H-purine-6-thione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 9-(2-furylmethyl)-3H-purine-6-thione involves its interaction with various molecular targets, including enzymes and receptors. The thione group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the furylmethyl group can enhance the compound’s binding affinity to specific receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Structural Variations in Analogues :
Comparison with Similar Compounds
Antithyroid Activity and Charge-Transfer Complexation
Compounds forming stable CT complexes with iodine (Kc ≥ 100 L mol⁻¹) exhibit antithyroid effects. Key comparisons include:
- Methimazole (MMI) : Kc = 23,193 L mol⁻¹; gold standard for antithyroid activity .
- 6-(Benzylsulfanyl)-9H-purine : Kc ≈ 20,000 L mol⁻¹; activity comparable to MMI but with fewer side effects due to blocked SH .
- 9-(2-Furylmethyl)-9H-Purine-6-Thiol : Expected to have a moderate Kc value (similar to alkyl/aryl derivatives), though specific data are pending. The furylmethyl group may enhance metabolic stability compared to linear alkyl chains .
Antitumor Activity
- β-d-Arabinosyl-6-mercaptopurine: Synergistic with azaserine, inhibits cytidylate reductase (key for DNA synthesis) in leukemia models. However, it causes fetal toxicity in mice .
- 6-Thioinosine (9-β-D-ribofuranosyl-6-thiol): A riboside analogue with antitumor properties; the ribose moiety improves cellular uptake but may reduce stability compared to arabinosyl derivatives .
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